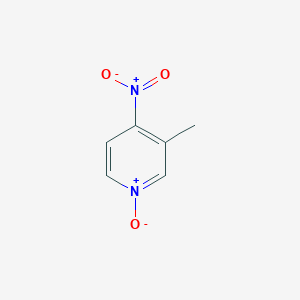

3-Methyl-4-nitropyridine N-oxide

Description

The exact mass of the compound 3-Methyl-4-nitropyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168202. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-5-4-7(9)3-2-6(5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOURMYKACOBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148043 | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-98-2 | |

| Record name | Pyridine, 3-methyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-4-NITROPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34OB5D19MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 3-Methyl-4-nitropyridine N-oxide used for

An In-depth Technical Guide to 3-Methyl-4-nitropyridine N-oxide: Synthesis, Reactivity, and Core Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1074-98-2), a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental chemical properties, its pivotal role as a synthetic intermediate, and its applications in burgeoning scientific fields. We will explore the causality behind its reactivity, detail validated synthesis protocols, and highlight its utility from pharmaceutical development to advanced optical materials.

Introduction: The Strategic Importance of a Functionalized Pyridine N-oxide

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic synthesis and biomedical research.[1] The N-oxide functionality not only alters the electronic properties of the pyridine ring but also serves as a valuable synthetic handle, enabling a wide array of chemical transformations.[1][2][3][4]

This compound, also known as 4-Nitro-3-picoline N-Oxide, emerges as a particularly strategic molecule within this class.[5] Its structure is distinguished by three key functional groups appended to the pyridine N-oxide core:

-

An N-oxide group , which enhances the reactivity of the pyridine ring and can influence biological interactions.[6][7]

-

A nitro group (NO₂) at the 4-position , a powerful electron-withdrawing group that acts as an excellent leaving group in nucleophilic substitution reactions.[8]

-

A methyl group (CH₃) at the 3-position , which subtly modulates the electronic and steric properties of the molecule.[8]

This unique combination of functionalities makes this compound a highly valuable intermediate for constructing complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[6][9]

Key Compound Data

| Property | Value | References |

| CAS Number | 1074-98-2 | [10][11] |

| Molecular Formula | C₆H₆N₂O₃ | [9][12] |

| Molecular Weight | 154.12 g/mol | [11][12] |

| Appearance | Yellow crystalline needles or powder | [13][14] |

| Melting Point | 136-138 °C | [13] |

| IUPAC Name | 3-methyl-4-nitro-1-oxidopyridin-1-ium | [12] |

Synthesis and Mechanistic Insight

The preparation of this compound is a well-established process rooted in the fundamental chemistry of aromatic heterocycles. The most common and reliable route involves the nitration of 3-methylpyridine-1-oxide (3-picoline-1-oxide).[13][15] Understanding this synthesis is crucial for ensuring high purity and yield for subsequent applications.

Synthesis Workflow Diagram

Caption: Generalized workflow for the key SNAr reaction of the title compound.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a visual representation.

The steric and electronic effects of the 3-methyl group are noteworthy. Compared to a larger alkyl group like ethyl, the methyl group presents less steric hindrance to the approaching nucleophile. [8]Furthermore, its weaker inductive electron-donating effect maintains a higher degree of electrophilicity at the C4 carbon, making 3-methyl-4-nitropyridine 1-oxide theoretically more reactive in SNAr reactions than its 3-ethyl counterpart. [8]

Key Application Areas

The versatile reactivity profile of this compound has established its use in several high-value scientific and industrial sectors.

A. Pharmaceutical and Medicinal Chemistry

The compound is a cornerstone intermediate in the synthesis of active pharmaceutical ingredients (APIs). [6][9]Its ability to introduce diverse functionalities onto a heterocyclic scaffold is a key asset in drug discovery.

-

API Synthesis: It is explicitly cited as a key intermediate in the synthesis of Lansoprazole, a proton-pump inhibitor used to treat stomach acid-related conditions. [10]The core structure is also relevant to the synthesis of other "prazole" drugs like omeprazole and esomeprazole. [16]* Scaffold for Drug Discovery: The pyridine N-oxide moiety itself is of great interest in medicinal chemistry. [2][3]It can increase solubility, modulate membrane permeability, and participate in critical biological interactions. [2]this compound provides a reliable starting point for building libraries of novel compounds for screening.

-

Inherent Biological Activity: Beyond its role as an intermediate, the compound itself is being investigated for potential antibacterial and antifungal properties. [6][9]Furthermore, the related compound 4-nitropyridine N-oxide is a known quorum sensing inhibitor in bacteria like Pseudomonas aeruginosa, a mechanism that is critical for pathogenicity and biofilm formation. [2][3][17]This suggests that derivatives of this compound could be explored as novel anti-infective agents that disrupt bacterial communication rather than killing the cells directly, a strategy that may reduce the pressure for antibiotic resistance.

B. Agrochemical Synthesis

In the agrochemical sector, the compound serves as a valuable building block for creating new crop protection agents. [6][9]The pyridine scaffold is present in many successful pesticides and herbicides. By using this compound, chemists can efficiently synthesize novel molecules with tailored properties, aiming for greater efficacy and more targeted action against specific pests or weeds while minimizing environmental impact. [6]

C. Materials Science: Nonlinear Optics

A distinct and highly specialized application is in the field of nonlinear optics (NLO). This compound (often abbreviated as POM in this context) is an efficient organic NLO material. [13]

-

High Nonlinear Coefficient: It possesses a high nonlinear coefficient (deff=10 pm/V), making it suitable for applications that involve changing the frequency of laser light. [13]* Applications in Optics: It is a commercial NLO material used for pico- and femtosecond optics, particularly in the near-infrared (IR) spectral range of 1–2 μm. [13]* Unique Physical Properties: POM crystallizes in the orthorhombic P2₁2₁2₁ space group and exhibits unusual material properties, including a negative-linear-compressibility (NLC) region and exceptionally large positive thermal expansion. [13]These characteristics are of significant interest to materials scientists studying the relationship between molecular structure and bulk material properties.

D. Diagnostic and Laboratory Applications

The compound is also used in the manufacturing of diagnostic assays and in hematology and histology applications, though specific details on these roles are less documented in public literature. [13]It likely serves as a reagent or intermediate in the synthesis of specific dyes, stains, or probes used in these fields.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is considered hazardous and users should consult the Safety Data Sheet (SDS) before use. [5][18]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. [5]* Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent), should be worn at all times. * Storage: Store at room temperature in a dry, well-ventilated area.

Conclusion

This compound is far more than a simple chemical intermediate. Its strategic design, featuring a reactive N-oxide, an activating nitro group, and a modulating methyl substituent, makes it a powerful tool for chemical innovation. Its central role in nucleophilic aromatic substitution reactions provides a reliable and versatile pathway for the synthesis of complex molecules, with proven applications in the production of pharmaceuticals like Lansoprazole. Moreover, its inherent biological activities and unique physical properties have opened doors to its use in cutting-edge fields such as anti-infective research and nonlinear optics. For the research scientist and drug development professional, a thorough understanding of the synthesis, reactivity, and application portfolio of this compound is essential for leveraging its full potential in creating the next generation of medicines, materials, and agricultural solutions.

References

- Boomadevi, S., Mittal, H. P., & Dhansekaran, R. (2004). Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals. Journal of Crystal Growth, 261(1), 55-62.

- Key Applications of this compound in Chemical Industries. (2025). Dakenchem.

- Understanding this compound for R&D and Production. (2025). Dakenchem.

- A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4-nitropyridine 1-oxide. (n.d.). Benchchem.

- This compound synthesis. (n.d.). ChemicalBook.

- Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. (2015). Google Patents (CN104557693A).

- 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure.

- This compound 98%. (n.d.). Sigma-Aldrich.

- 4-Nitro-3-picoline-N-Oxide. (n.d.). Jubilant Ingrevia.

- SAFETY DATA SHEET: 4-Nitro-3-picoline N-oxide. (2024). Fisher Scientific.

- Synthesis of 4-nitropyridine. (n.d.). PrepChem.com.

- This compound. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- This compound. (n.d.). Pharmaffiliates.

- 3 Methyl 4 Nitro Pyridine N Oxide. (n.d.). IndiaMART.

- Functionalization of pyridine N‐oxides using PyBroP. (n.d.). ResearchGate.

- Nubbemeyer, U. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.

- Nubbemeyer, U. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.

- 4-Nitropyridine N-oxide. (n.d.). Lookchem.

- This compound, 25G. (n.d.). Lab Pro Inc.

- 3-Methyl-4-nitropyridin-N-oxid, 98 %. (n.d.). Thermo Scientific.

- Vishnevskiy, Y. V., Tikhonov, D. S., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central.

- Pyridine N-oxide and derivatives. (n.d.). Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. This compound | 1074-98-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Nitro-3-picoline-N-Oxide [jubilantingrevia.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. m.indiamart.com [m.indiamart.com]

- 13. This compound | 1074-98-2 [chemicalbook.com]

- 14. fishersci.ch [fishersci.ch]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 17. lookchem.com [lookchem.com]

- 18. fishersci.com [fishersci.com]

Unlocking Hypoxic Selectivity: A Technical Guide to the Mechanism of Action of 3-Methyl-4-nitropyridine N-oxide

For Immediate Release

[City, State] – January 7, 2026 – In the landscape of targeted therapeutics, particularly in the challenging microenvironment of solid tumors, hypoxia-activated prodrugs (HAPs) represent a promising frontier. This technical guide delves into the core mechanism of action of 3-Methyl-4-nitropyridine N-oxide, a heterocyclic N-oxide with potential as a hypoxia-selective cytotoxin. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its bioactivation, cellular targets, and the methodologies to interrogate its function.

Introduction: The Rationale for Hypoxia-Activated Prodrugs

Solid tumors are often characterized by regions of low oxygen, or hypoxia, which contributes to therapeutic resistance and tumor progression.[1] Hypoxia-activated prodrugs are designed to remain relatively inert in well-oxygenated (normoxic) tissues while undergoing enzymatic reduction in hypoxic environments to release a cytotoxic agent.[2] This targeted activation minimizes off-target toxicity and enhances the therapeutic index. This compound belongs to a class of compounds, including nitroaromatics and N-oxides, that are amenable to such bioreductive activation.[2]

The Dual-Trigger Mechanism: Bioreductive Activation of this compound

The cytotoxic potential of this compound is unlocked through a process of intracellular reduction, which is significantly favored under hypoxic conditions. The molecule possesses two key functionalities susceptible to reduction: the N-oxide group and the 4-nitro group. This dual-trigger system is central to its mechanism of action.

Under normoxic conditions, any initial one-electron reduction of the prodrug is rapidly reversed by molecular oxygen, which acts as an efficient electron acceptor, regenerating the parent compound in a futile redox cycle.[3] However, in the oxygen-depleted environment of a tumor, the reduced intermediates have a longer lifetime, allowing for further reduction and the generation of cytotoxic species.[3]

Enzymatic Machinery: The Key Reductases

The bioactivation of this compound is not a spontaneous event but is catalyzed by a panel of intracellular reductases. While the specific enzyme profile for this particular compound is a subject of ongoing research, evidence from related nitroaromatic and N-oxide compounds points to the involvement of several key enzyme families:

-

Cytochrome P450 Reductases: These ubiquitous enzymes, particularly isoforms like CYP1A1, 1A2, 1B1, 2E1, and 3A4, are known to be major players in the activation of many xenobiotics, including hypoxia-activated prodrugs.[4] They are capable of one-electron reductions of nitroaromatic compounds. Under hypoxic conditions, cytochrome P450 enzymes can switch from their typical oxidative metabolism to reductive pathways.[5]

-

Xanthine Oxidase (XO): This molybdenum-containing enzyme, involved in purine metabolism, is another key candidate for the reduction of nitro compounds and N-oxides.[6][7] XO can generate superoxide radicals, and under anaerobic conditions, it can directly reduce substrates at its molybdenum center.[8]

-

Other Reductases: Other enzymes such as DT-diaphorase (NQO1) and other flavoprotein reductases may also contribute to the activation of this compound.

The following diagram illustrates the general pathway of reductive activation:

Sources

- 1. Influence of Hypoxia on Tumor Heterogeneity, DNA Repair, and Cancer Therapy: From Molecular Insights to Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations Associated with Functional Disorder of Xanthine Oxidoreductase and Hereditary Xanthinuria in Humans | MDPI [mdpi.com]

- 8. Xanthine Oxidoreductase-Catalyzed Reduction of Nitrite to Nitric Oxide: Insights Regarding Where, When and How - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of pyridine N-oxides

An In-depth Technical Guide to the Discovery and Synthesis of Pyridine N-Oxides

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds that have carved a significant niche in synthetic chemistry, materials science, and pharmacology. Characterized by a dative bond between the nitrogen of the pyridine ring and an oxygen atom, this unique functionality fundamentally alters the electronic properties of the parent heterocycle. This transformation from a relatively electron-deficient system to one with enhanced electron density at specific positions unlocks a diverse range of chemical reactivities. This guide provides a comprehensive exploration of the historical discovery, fundamental principles of reactivity, and the key synthetic methodologies for preparing pyridine N-oxides. It delves into both classical and modern synthetic protocols, explains the mechanistic rationale behind experimental choices, and highlights their critical role as versatile intermediates in the synthesis of complex molecules and in the development of novel therapeutic agents.

The Genesis and Significance of Pyridine N-Oxides

The pyridine N-oxide is a heterocyclic compound with the chemical formula C₅H₅NO.[1] The introduction of the N-oxide moiety imparts a 1,2-dipolar character to the molecule, which is central to its unique properties and reactivity.[2] This structural feature makes the oxygen atom nucleophilic while rendering the carbon atoms at the 2-, 4-, and 6-positions susceptible to both electrophilic and nucleophilic attack, a duality of reactivity not readily observed in the parent pyridine.[3][4]

The discovery that N-oxidation could activate the pyridine ring towards substitutions that are otherwise difficult to achieve was a pivotal moment in heterocyclic chemistry. This strategy allows chemists to use the N-oxide group as a temporary "activating and directing group" that can be easily removed later in a synthetic sequence.[3] This has profound implications in drug development, where precise functionalization of heterocyclic scaffolds is paramount. Indeed, heterocyclic N-oxides have emerged as crucial components in a variety of therapeutic agents, including anticancer, antibacterial, and antihypertensive drugs.[5]

A Historical Perspective: The Discovery

The first synthesis of pyridine N-oxide was reported by the German chemist Jakob Meisenheimer in 1926.[1] His pioneering work involved the oxidation of pyridine using peroxybenzoic acid, establishing the foundational chemistry for N-oxidation that would be refined and expanded upon for the next century.[1] This discovery opened the door to a new class of reagents and synthetic intermediates, fundamentally broadening the scope of pyridine chemistry.

The N-O Bond: A Conduit for Enhanced Reactivity

The synthetic utility of pyridine N-oxides stems directly from the electronic influence of the N-O group. The oxygen atom, being more electronegative than nitrogen, draws electron density from it, creating a positive charge on the nitrogen. However, the oxygen atom can also donate a lone pair of electrons back into the aromatic system through resonance. This electron donation increases the electron density at the ortho (C2, C6) and para (C4) positions of the ring, making them more reactive towards electrophiles than in pyridine itself.[6]

Conversely, the inductive effect of the positively charged nitrogen atom makes the C2 and C4 positions electrophilic and thus susceptible to attack by nucleophiles. This dual reactivity is the cornerstone of their versatility.

Caption: Resonance structures illustrating electron delocalization in pyridine N-oxide.

Core Synthetic Methodologies

The direct oxidation of the pyridine nitrogen is the most common and practical approach for synthesizing pyridine N-oxides. The choice of oxidant and reaction conditions is critical and depends on the electronic nature of substituents on the pyridine ring, as well as considerations of cost, safety, and scale.

Classical Oxidation with Peroxy Acids

Peroxy acids (or peracids) are the traditional and still widely used reagents for N-oxidation. Meta-chloroperoxybenzoic acid (m-CPBA) is particularly effective due to its relative stability and good solubility in common organic solvents like dichloromethane (DCM).[7][8] Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is another common choice, especially for large-scale preparations.[6][9]

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like dichloromethane or chloroform are often preferred for m-CPBA to prevent side reactions and facilitate purification. For the H₂O₂/acetic acid system, acetic acid itself serves as the solvent.

-

Temperature: N-oxidations are exothermic. The reaction is typically initiated at a low temperature (0-5 °C) to control the reaction rate and then allowed to warm to room temperature to ensure completion.[7] This prevents over-oxidation or decomposition of the peracid.

-

Workup: The workup is designed to remove the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) and any unreacted peracid. A basic wash (e.g., with sodium bicarbonate or sodium sulfite) is often employed for this purpose.

Detailed Experimental Protocol: Synthesis of 4-Methylpyridine N-Oxide with m-CPBA [7]

-

Reagents & Setup:

-

4-methylpyridine (10g)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 27.8g)

-

Dichloromethane (DCM, 100mL)

-

Round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

-

Procedure:

-

Dissolve 4-methylpyridine (10g) in dichloromethane (100mL) in the round-bottom flask and cool the solution to 0-5 °C using an ice bath.

-

Slowly add m-CPBA (27.8g) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (20-25 °C) for 24 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and adjust the pH to 4-5 with a suitable base.

-

Stir the mixture for 2-3 hours, then filter to remove the m-chlorobenzoic acid precipitate.

-

Collect the aqueous filtrate, concentrate it under vacuum, and dry the residue to obtain the target product, 4-methylpyridine N-oxide.[7]

-

Hydrogen Peroxide-Based Systems

Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally benign oxidant, making it an attractive alternative to peracids.[10] Its effectiveness is significantly enhanced when used in conjunction with a carboxylic acid (like acetic acid) or a metal catalyst.

-

H₂O₂ in Acetic Acid: This combination generates peracetic acid in situ. It is a robust method, though it may require elevated temperatures (70-85 °C) and can be slow.[9][11]

-

Catalytic Systems: Transition metal catalysts can activate H₂O₂ for more efficient oxidation under milder conditions.

-

Methyltrioxorhenium (MTO): MTO is a highly effective catalyst that can promote N-oxidation with aqueous H₂O₂ in high yields, often with very low catalyst loading (0.2-0.5 mol%).[12]

-

Sodium Tungstate (Na₂WO₄): This catalyst provides a convenient method for direct oxidation using 30% H₂O₂ in an aqueous medium, avoiding the need for peracids or acetic acid.[13]

-

Table 1: Comparison of Common N-Oxidation Reagents

| Oxidant System | Key Advantages | Key Disadvantages | Typical Conditions |

| m-CPBA | High reactivity, reliable, good for sensitive substrates | Expensive, potentially explosive (shock-sensitive)[10] | DCM, 0 °C to RT |

| H₂O₂ / Acetic Acid | Inexpensive, readily available | Requires heating, can be slow, potential for side reactions | Acetic Acid, 70-85 °C[9] |

| H₂O₂ / MTO | High catalytic efficiency, mild conditions, high yields[12] | Rhenium catalyst is expensive | H₂O₂, 0.2-5 mol% MTO, RT |

| H₂O₂ / Na₂WO₄ | Inexpensive catalyst, aqueous media, good yields[13] | May require heating | 30% H₂O₂, water, heat |

| Urea-H₂O₂ (UHP) | Stable solid, safe to handle, solvent-free options[14] | Moderate reactivity | Solid-state or various solvents |

| Sodium Percarbonate | Inexpensive, safe solid oxidant, efficient with catalysts[14] | Often requires a catalyst (e.g., Rhenium-based) | Various solvents, mild conditions |

Pyridine N-Oxides as Keystone Synthetic Intermediates

The true power of pyridine N-oxides lies in their ability to facilitate the synthesis of substituted pyridines that are otherwise challenging to prepare.

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pp.bme.hu [pp.bme.hu]

- 11. pp.bme.hu [pp.bme.hu]

- 12. arkat-usa.org [arkat-usa.org]

- 13. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]

- 14. N-oxide synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to 4-Nitro-3-picoline N-Oxide: Synthesis, Structure, and Applications

Introduction

4-Nitro-3-picoline N-Oxide, systematically known as 3-Methyl-4-nitropyridine 1-oxide, is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a pyridine N-oxide moiety, a nitro group, and a methyl substituent, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the N-oxide functionality activates the pyridine ring towards certain transformations, while the electron-withdrawing nitro group further influences its chemical behavior. This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and key applications of 4-Nitro-3-picoline N-Oxide, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The chemical identity and fundamental properties of 4-Nitro-3-picoline N-Oxide are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 3-Methyl-4-nitropyridine 1-oxide | [2] |

| Synonyms | 4-Nitro-3-methylpyridine N-oxide, 3-Picoline, 4-nitro-, 1-oxide | [1][2] |

| CAS Number | 1074-98-2 | [2] |

| Molecular Formula | C₆H₆N₂O₃ | [2][4] |

| Molecular Weight | 154.12 g/mol | [4] |

| Appearance | Light yellow to brown crystalline powder | [3] |

| Melting Point | 133-139 °C | [3] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [5] |

The structure of 4-Nitro-3-picoline N-Oxide is characterized by a pyridine ring that has been oxidized at the nitrogen atom and nitrated at the 4-position, with a methyl group at the 3-position. This arrangement of functional groups is key to its reactivity.

Caption: Synthetic workflow for 4-Nitro-3-picoline N-Oxide.

Experimental Protocol

The following protocol is adapted from the procedure for 3-methyl-4-nitropyridine-1-oxide in Organic Syntheses, Vol. 36, p. 53 (1956). [1] Step 1: Preparation of 3-Methylpyridine-1-oxide (3-Picoline-1-oxide)

-

To a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine in a 2-L round-bottomed flask, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking.

-

Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

-

Remove the excess acetic acid and water under reduced pressure.

-

After collecting approximately 500 ml of distillate, dilute the residue with 200 ml of water and concentrate again to remove an additional 200 ml of distillate.

-

Cool the residual mixture to 0–5°C in an ice-salt bath and slowly add 500 ml of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking.

-

Extract the strongly alkaline solution with 2 L of chloroform.

-

Dry the chloroform extracts over anhydrous sodium carbonate, filter, and evaporate the solvent to obtain crude 3-methylpyridine-1-oxide.

Step 2: Nitration of 3-Methylpyridine-1-oxide

-

To a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 350 ml of concentrated sulfuric acid.

-

Cool the sulfuric acid to 10°C and slowly add 109 g (1 mole) of 3-methylpyridine-1-oxide, ensuring the temperature does not exceed 30–40°C.

-

Cool the resulting solution to 0°C and add a chilled mixture of 80 ml of fuming nitric acid and 150 ml of concentrated sulfuric acid dropwise over 2–3 hours, maintaining the temperature at 0–5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath at 100°C for 2 hours.

-

Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice.

-

Neutralize the solution by adding sodium carbonate monohydrate in small portions with stirring, which will cause the yellow crystalline product to separate.

-

Allow the mixture to stand for 3 hours to expel nitrogen oxides.

-

Collect the yellow solid by suction filtration, wash it thoroughly with water, and dry it.

-

The crude product can be further purified by extraction with boiling chloroform and recrystallization from acetone.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Nitro-3-picoline N-Oxide is largely dictated by the interplay between the N-oxide and the nitro group. The N-oxide group is a strong activating group for nucleophilic substitution, particularly at the 2- and 4-positions. The nitro group at the 4-position is a good leaving group, making this position highly susceptible to nucleophilic attack.

Research on the closely related 4-nitropyridine-N-oxide has shown that the nitro group can be readily displaced by a variety of nucleophiles, providing an excellent method for the synthesis of 4-substituted pyridine derivatives. [5][6]This reactivity is expected to be mirrored in 4-Nitro-3-picoline N-Oxide.

Key Reactions:

-

Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as halides, alkoxides, and amines. This reaction is a cornerstone of its synthetic utility.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 4-amino-3-picoline N-oxide. This transformation opens up further synthetic possibilities for derivatization.

-

Deoxygenation of the N-oxide: The N-oxide can be deoxygenated to the corresponding pyridine, which can be useful in the final steps of a synthetic sequence.

The presence of the methyl group at the 3-position can sterically and electronically influence the reactivity of the molecule compared to the unsubstituted 4-nitropyridine-N-oxide.

Applications in Research and Drug Development

4-Nitro-3-picoline N-Oxide serves as a crucial building block in the synthesis of a wide range of biologically active molecules. [3]Its ability to introduce a substituted pyridine N-oxide moiety into a target molecule is highly valuable in drug discovery.

-

Pharmaceutical Intermediates: It is a key intermediate in the manufacture of active pharmaceutical ingredients (APIs). [7]The pyridine N-oxide scaffold is present in numerous drugs, and this compound provides an efficient route to functionalized derivatives.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides. [3]* Medicinal Chemistry Research: The N-oxide functionality can improve the pharmacokinetic properties of a drug candidate, such as increasing solubility and modulating metabolic stability. [8][9]Molecules with N-oxide functionalities play a significant role in medicinal chemistry as they can be synthetic intermediates, prodrugs, or the active drugs themselves. [8] While specific examples of commercial drugs derived directly from 4-Nitro-3-picoline N-Oxide are not extensively documented in publicly available literature, its structural motifs are prevalent in many developmental and approved therapeutic agents. The general class of heterocyclic N-oxides has emerged as a source of potent compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. [10]

Conclusion

4-Nitro-3-picoline N-Oxide is a chemical intermediate of considerable synthetic importance. Its well-defined synthesis and predictable reactivity make it a reliable tool for chemists in both academic and industrial settings. The ability to undergo facile nucleophilic substitution at the 4-position, coupled with the modifiable N-oxide and nitro functionalities, provides a versatile platform for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the utility of such strategically functionalized building blocks is set to expand, underscoring the continued relevance of 4-Nitro-3-picoline N-Oxide in modern chemical synthesis.

References

- E. C. Taylor, Jr. and Aldo J. Crovetti. 3-METHYL-4-NITROPYRIDINE-1-OXIDE. Org. Synth. 1956, 36, 53. (URL: [Link])

- 4-Nitro-3-picoline-N-oxide - NIST WebBook. (URL: [Link])

- Understanding 4-Nitro-2-picoline N-oxide: A Versatile Pharmaceutical Intermediate and Chemical Building Block - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (URL: [Link])

- Synthesis process of pyridine-N-oxide - Google P

- Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF - ResearchG

- reactivity of 4-nitropyridine-n-oxide - Sciencemadness.org. (URL: [Link])

- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchG

- 4-Nitro-3-picoline-N-oxide - Cheméo. (URL: [Link])

- 4-Picoline N-oxide | C6H7NO | CID 13857 - PubChem. (URL: [Link])

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: [Link])

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (URL: [Link])

- Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar. (URL: [Link])

- Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (URL: [Link])

- Pyridine N-oxide derivatives - Organic Chemistry Portal. (URL: [Link])

- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

- Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Public

- Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (URL: [Link])

- 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Nitro-3-picoline-N-oxide [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. chemeo.com [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. nbinno.com [nbinno.com]

- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Versatile Reactivity of Pyridine N-Oxides: A Chemist's Compass

This guide provides an in-depth exploration of the reactivity of pyridine N-oxides, a class of compounds that has become indispensable in the fields of organic synthesis, materials science, and drug development. By transforming the electronically deficient pyridine ring into a more versatile platform, N-oxidation unlocks a rich spectrum of chemical transformations. This document moves beyond a simple catalog of reactions, delving into the fundamental electronic principles that govern the reactivity of these fascinating heterocyles, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Soul of Pyridine N-Oxide: A Duality of Reactivity

The chemistry of pyridine is dominated by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack and directs nucleophiles primarily to the C2 and C4 positions. The introduction of an N-oxide group fundamentally alters this electronic landscape. Pyridine N-oxide is formed by the oxidation of pyridine, often using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[1][2]

The N-oxide moiety introduces a powerful dipole and acts as a "push-pull" system.[2][3] The positively charged nitrogen atom inductively withdraws electron density, enhancing reactivity towards nucleophiles. Simultaneously, the negatively charged oxygen atom can donate electron density back into the aromatic system through resonance, activating the ring—particularly at the C2, C4, and C6 positions—towards electrophilic attack.[4][5] This dual nature is the cornerstone of its synthetic utility, allowing for reactions that are difficult or impossible to achieve with pyridine itself.[1][6]

The key resonance contributors illustrate this duality, showing the buildup of negative charge at the C2 and C4 positions, which explains the observed regioselectivity in electrophilic substitutions.

Caption: Resonance contributors of pyridine N-oxide.

This unique electronic profile makes pyridine N-oxides stable, yet highly reactive intermediates, providing a strategic advantage in the synthesis of complex substituted pyridines.[3][6]

Key Transformations and Methodologies

The enhanced and often inverted reactivity of pyridine N-oxides opens the door to a wide array of synthetic transformations.

Electrophilic Aromatic Substitution (EAS)

Unlike pyridine, which undergoes EAS under harsh conditions and primarily at the C3 position, pyridine N-oxides react readily with electrophiles at the C4 and C2 positions.[7] The electron-donating character of the N-oxide group facilitates this transformation. A classic example is the nitration to produce 4-nitropyridine N-oxide, a valuable synthetic intermediate.[8] The N-oxide group can be subsequently removed via deoxygenation to yield the 4-substituted pyridine.

Caption: Workflow for the nitration of pyridine N-oxide.

Exemplary Protocol: Nitration of Pyridine N-Oxide

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add pyridine N-oxide to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.

-

Addition of Nitrating Agent: Add a nitrating mixture (a cooled mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10°C. The controlled, slow addition is critical to manage the exothermic nature of the reaction and prevent runaway side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90°C for several hours. The higher temperature is required to drive the reaction to completion.

-

Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate) until it is slightly alkaline. The product, 4-nitropyridine N-oxide, will precipitate.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Nucleophilic Substitution

Pyridine N-oxides are activated towards nucleophilic substitution at the C2 and C4 positions.[9] The reaction proceeds via an addition-elimination mechanism, but requires "activation" of the N-oxide oxygen to turn it into a good leaving group.[7][10] Reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O) are commonly used for this activation.[9][11] Treatment with POCl₃, for example, generates a chloropyridinium intermediate, which is highly susceptible to attack by the chloride ion, yielding 2- and 4-chloropyridines after loss of a phosphate species.[12]

Caption: Mechanism of chlorination with POCl₃.

Exemplary Protocol: Chlorination of Pyridine N-Oxide with POCl₃

-

Reaction Setup: Add pyridine N-oxide to an excess of phosphorus oxychloride (POCl₃), which serves as both the reagent and the solvent. The reaction should be performed in a fume hood due to the corrosive and toxic nature of POCl₃.

-

Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be done with caution.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or potassium carbonate until the pH is ~8. Extract the product into an organic solvent such as dichloromethane or chloroform.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to separate the 2- and 4-chloro isomers.

Reactions with Organometallic Reagents

The reaction of pyridine N-oxides with Grignard reagents is a powerful method for C-C bond formation, typically resulting in regioselective alkylation or arylation at the C2 position.[13][14][15] The reaction conditions, such as temperature and addition rate, can significantly influence the outcome. Under carefully controlled, low-temperature conditions, the reaction proceeds via addition to furnish 2-substituted 1,2-dihydropyridine N-oxides.[16] At higher temperatures or with rapid addition, a ring-opening reaction can occur to yield stereodefined dienal oximes.[14][17]

Exemplary Protocol: C2-Alkylation using a Grignard Reagent

-

Reaction Setup: Dissolve pyridine N-oxide in an anhydrous aprotic solvent like tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -40°C using a dry ice/acetone bath.

-

Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium chloride) dropwise via a syringe. Maintaining a low temperature is crucial to prevent undesired side reactions like ring-opening.[16]

-

Reaction Monitoring: Stir the reaction at -40°C for 1-2 hours. Monitor the consumption of the starting material by TLC.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the temperature low.

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting product by flash column chromatography.

Deoxygenation

Deoxygenation is a crucial final step in many synthetic sequences involving pyridine N-oxides, restoring the parent pyridine scaffold after the N-oxide has served its purpose of directing substitution.[6] A variety of reagents can accomplish this transformation, with the choice depending on the functional groups present in the molecule.

| Reagent | Conditions | Advantages | Disadvantages |

| PCl₃ or P(OMe)₃ | Stoichiometric, various solvents | Effective and reliable | Produces stoichiometric phosphorus waste |

| Pd/C, H₂ | Catalytic, various solvents | Clean, high-yielding | Not suitable for reducible groups (e.g., nitro, alkenes) |

| [Pd(OAc)₂]/dppf, Et₃N | Catalytic, microwave or heat | High chemoselectivity, tolerates many functional groups[18] | Requires palladium catalyst and specific ligands |

| TiO₂, Oxalic Acid | Photocatalytic, water, RT | Noble metal-free, environmentally benign[19] | Requires a light source, may not be suitable for all substrates |

| Visible Light/Organophotocatalyst | Photocatalytic, mild conditions | Metal-free, scalable, mild[6][20] | Requires specific photocatalyst and light source |

Exemplary Protocol: Deoxygenation with Triphenylphosphine

-

Reaction Setup: Dissolve the substituted pyridine N-oxide in a suitable solvent like acetonitrile or 1,2-dichlorobenzene.

-

Reagent Addition: Add a slight excess (1.1-1.5 equivalents) of triphenylphosphine (PPh₃).

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The product can be purified from the triphenylphosphine oxide byproduct by column chromatography or crystallization.

Applications in Drug Development and Advanced Synthesis

The unique reactivity of pyridine N-oxides has cemented their role as vital intermediates in medicinal chemistry and the synthesis of functional materials.[21][22] Many pharmaceutical compounds contain a substituted pyridine core, and N-oxide chemistry provides a reliable route for their construction. For example, derivatives of pyridine N-oxide are precursors to the anti-ulcer drug omeprazole and the fungicide zinc pyrithione.[12]

Furthermore, the strong hydrogen-bonding capability of the N-oxide group is exploited in crystal engineering and the development of pharmaceutical cocrystals to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[21][23] The N-oxide functionality itself is present in several bioactive molecules, where it can influence properties like water solubility and metabolic stability.[22][23]

Conclusion

The transformation of a pyridine to its N-oxide is more than a simple oxidation; it is a strategic maneuver that unlocks a wealth of synthetic possibilities. By fundamentally altering the electronic character of the ring, N-oxidation provides chemists with a powerful tool to perform electrophilic and nucleophilic substitutions with control and precision. From directing substitutions to participating in complex rearrangements and cycloadditions, the pyridine N-oxide is a testament to the power of functional group manipulation in modern organic synthesis. Understanding the principles outlined in this guide empowers researchers to harness this reactivity, paving the way for the efficient construction of novel molecules for medicine and materials science.

References

- Vertex AI Search. (2025). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution.

- Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.

- Organic Chemistry Portal. (n.d.). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines.

- Royal Society of Chemistry. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.

- National Institutes of Health. (n.d.). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. PMC.

- Thieme. (n.d.). Selective Addition of Alkyl Grignard Reagents to Pyridine-N-oxides. Synfacts.

- ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination).

- American Chemical Society Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.

- J-Stage. (n.d.). 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives.

- DiVA Portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides.

- ResearchGate. (2025). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes.

- ChemTube3D. (n.d.). Pyridine N-Oxide-structure.

- Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.

- American Chemical Society Publications. (2020). Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. ACS Sustainable Chemistry & Engineering.

- Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics.

- Katiyar, D. (n.d.). Lecture Notes: Pyridine.

- Scribd. (n.d.). Recent Trends in Chemistry of Pyridine N-Oxide.

- Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides.

- Baran Lab, Scripps Research. (2012). Pyridine N-Oxides.

- ResearchGate. (2025). Recent Trends in the Chemistry of Pyridine N-Oxides.

- Wikipedia. (n.d.). Pyridine-N-oxide.

- ResearchGate. (2025). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides).

- ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement.

- Royal Society of Chemistry. (n.d.). Pyridine N-oxides as coformers in the development of drug cocrystals.

- National Institutes of Health. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PMC.

- ResearchGate. (n.d.). Typical reactions of pyridine N-oxides of general structure A or C....

- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.

- Semantic Scholar. (n.d.). The electronic structures of pyridine-N-oxide and related compounds.

- ResearchGate. (n.d.). Recent trends in the Chemistry of Pyridine N-oxide” (Review Article).

- Royal Society of Chemistry. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications.

- American Chemical Society Publications. (n.d.). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.

- American Chemical Society Publications. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Catalysis.

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

- American Chemical Society Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.

- National Institutes of Health. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC.

- Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.

- Royal Society of Chemistry. (1957). N-oxides and related compounds. Part V. The tautomerism of 2- and 4-amino- and -hydroxy-pyridine 1-oxide. Journal of the Chemical Society (Resumed).

- YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemtube3d.com [chemtube3d.com]

- 10. baranlab.org [baranlab.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 13. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. diva-portal.org [diva-portal.org]

- 17. researchgate.net [researchgate.net]

- 18. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 21. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Pyridine N-Oxides: A Comprehensive Technical Guide for Researchers

Substituted pyridine N-oxides represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention across the chemical sciences. Their unique electronic properties, arising from the N-oxide functionality, render them invaluable as synthetic intermediates, catalysts, and biologically active agents. This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, reactivity, and diverse applications of these remarkable molecules, grounded in established scientific principles and supported by authoritative literature.

Introduction: The Enduring Appeal of the N-O Bond in Pyridine Chemistry

The introduction of an oxygen atom onto the nitrogen of a pyridine ring fundamentally alters its electronic landscape. The N-oxide group acts as a strong electron-donating group through resonance, while the positively charged nitrogen and electronegative oxygen also exert an inductive electron-withdrawing effect. This dual nature makes pyridine N-oxides more reactive towards both electrophilic and nucleophilic substitution compared to their parent pyridines.[1][2] The N-O bond, with its significant dipole moment, also imparts distinct physical properties, such as increased polarity and the ability to form strong hydrogen bonds, which are crucial in medicinal chemistry for enhancing solubility and modulating drug-receptor interactions.[3][4]

First described in 1926, pyridine N-oxides have evolved from chemical curiosities to indispensable tools in organic synthesis and drug discovery.[5] Their utility spans a wide array of chemical transformations and applications, as will be detailed in the subsequent sections of this guide.

Synthesis of Substituted Pyridine N-Oxides: Crafting the Core Scaffold

The preparation of substituted pyridine N-oxides is a critical first step for their utilization. A variety of synthetic methodologies have been developed, ranging from classical oxidation protocols to more modern and specialized techniques.

Direct Oxidation of Pyridines

The most common and straightforward approach to synthesizing pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. The choice of oxidant and reaction conditions is crucial to achieve high yields and chemoselectivity, especially in the presence of other sensitive functional groups.

Common Oxidation Reagents and Protocols:

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Peracids (e.g., m-CPBA) | CH₂Cl₂ or CHCl₃, 0 °C to rt | Readily available, generally high yielding.[6][7] | Can be explosive, may lead to over-oxidation or side reactions with sensitive substrates. |

| Hydrogen Peroxide/Acetic Acid | Glacial acetic acid, 70-80 °C | Inexpensive and readily available.[6][7] | Requires elevated temperatures, can be slow, and may not be suitable for acid-sensitive substrates. |

| Hydrogen Peroxide with Catalysts (e.g., Methyltrioxorhenium - MTO) | H₂O₂, catalytic MTO, solvent | Highly efficient, catalytic, and can be performed under mild conditions.[6] Pyridines with alkyl substituents show almost complete conversion.[6] | The catalyst can be expensive. |

| Dimethyldioxirane (DMD) | Acetone, rt | Mild conditions, fast reaction times.[6] | The reagent needs to be freshly prepared. |

| Bis(trimethylsilyl)peroxide (BTSP) | With a rhenium catalyst | An alternative to aqueous H₂O₂.[6] | Requires a metal catalyst. |

Experimental Protocol: Oxidation of a Substituted Pyridine using m-CPBA

-

Dissolve the substituted pyridine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise, while monitoring the internal temperature.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyridine N-oxide.

Ring Transformation and Cycloaddition Reactions

Less common but synthetically valuable routes to pyridine N-oxides involve the transformation of other heterocyclic systems or cycloaddition reactions. For instance, isooxazoles can undergo ring transformations to yield pyridine N-oxides.[6] Additionally, cycloaddition reactions can be employed to construct the pyridine N-oxide ring system from acyclic precursors.[6]

The Rich Reactivity of Substituted Pyridine N-Oxides

The presence of the N-oxide moiety activates the pyridine ring, opening up a plethora of synthetic transformations that are often difficult or impossible to achieve with the parent pyridine.

C-H Functionalization: A Modern Synthetic Paradigm

Direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis, and pyridine N-oxides have emerged as exceptional substrates and reagents in this area.

The N-oxide group can act as a directing group in transition metal-catalyzed C-H activation. Palladium-catalyzed reactions have been successfully developed for the ortho-alkenylation and arylation of pyridine N-oxides.[1][8] These methods provide a direct route to 2-substituted pyridine N-oxides, which can be subsequently deoxygenated to the corresponding pyridines.[1][2]

Workflow for Pd-Catalyzed C-H Alkenylation:

Caption: Palladium-catalyzed ortho-alkenylation of a pyridine N-oxide.

In the realm of photoredox catalysis, pyridine N-oxides have been ingeniously employed as precursors for oxygen-centered radicals.[9][10] Upon photoexcitation and single-electron transfer, a pyridine N-oxide can form an N-oxy radical. This electrophilic species is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from a C-H bond to generate an alkyl radical, which can then participate in various bond-forming reactions.[9][10] This strategy has been successfully applied to the C-H functionalization of a wide range of substrates, including alkanes, ethers, and amides.[10][11]

Mechanism of Pyridine N-Oxide as a HAT Catalyst:

Caption: Photoredox-mediated C-H functionalization using a pyridine N-oxide as a HAT catalyst.

Cycloaddition Reactions

The N-O bond in pyridine N-oxides can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles.[6] For example, they can react with isocyanates in a 1,3-dipolar cycloaddition to form oxadiazole derivatives.[12] These reactions provide a powerful tool for the construction of novel heterocyclic scaffolds.

Nucleophilic and Electrophilic Substitutions

As mentioned earlier, the N-oxide functionality activates the pyridine ring towards both nucleophilic and electrophilic attack, primarily at the 2- and 4-positions.[5]

-

Nucleophilic Attack: The oxygen atom can be attacked by an electrophile, leading to an intermediate that is highly susceptible to nucleophilic attack at the 2- or 4-position, followed by the loss of the oxygen-linked group.[5]

-

Electrophilic Attack: The electron-donating nature of the N-oxide group facilitates electrophilic substitution on the pyridine ring.

Deoxygenation

The removal of the N-oxide oxygen is a common and synthetically important transformation, providing access to the corresponding substituted pyridines.[13] A variety of deoxygenation methods are available, using reagents such as PCl₃, PPh₃, or catalytic hydrogenation.

Applications of Substituted Pyridine N-Oxides

The unique properties and reactivity of substituted pyridine N-oxides have led to their widespread application in various fields.

Medicinal Chemistry and Drug Development

Pyridine N-oxides are of significant interest in medicinal chemistry.[3][4][14] The N-oxide moiety can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[15]

-

Prodrugs: Many heteroaromatic N-oxides can be enzymatically reduced in vivo, making them suitable as hypoxia-activated prodrugs for targeting oxygen-deficient tumor environments.[3][4]

-

Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other functional groups, forming strong hydrogen bonds and interacting favorably with biological targets.[3] For instance, a pyridine N-oxide core has been successfully incorporated into Factor XIa inhibitors for anticoagulant therapy.[3][16]

-

Modulation of Biological Activity: The introduction of an N-oxide can significantly alter the biological activity of a parent molecule, leading to the discovery of new therapeutic agents.[14]

Catalysis and Ligand Design

Chiral pyridine N-oxides have emerged as powerful organocatalysts and ligands in asymmetric synthesis.[17][18] Their ability to act as Lewis bases allows them to activate various reagents, enabling a range of enantioselective transformations.[18] They have been successfully employed in asymmetric allylation, propargylation, and Michael addition reactions.[17]

Materials Science

The unique electronic and photophysical properties of pyridine N-oxides make them attractive building blocks for functional materials.[3] They have been investigated for applications in organic electronics, such as in the development of semiconducting polymers and materials for organic solar cells.[3]

Conclusion

Substituted pyridine N-oxides are a cornerstone of modern heterocyclic chemistry. Their facile synthesis, rich and tunable reactivity, and diverse applications underscore their importance for researchers across multiple disciplines. From enabling challenging C-H functionalization reactions to forming the core of life-saving medicines, the chemistry of pyridine N-oxides continues to evolve and inspire new scientific discoveries. This guide provides a solid foundation for understanding and harnessing the vast potential of this remarkable class of molecules.

References

- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-

- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. (URL: )

- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-

- Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts.

- Recent trends in the chemistry of pyridine N-oxides. Arkivoc. (URL: )

- 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Deriv

- Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.

- Recent Trends in the Chemistry of Pyridine N-Oxides.

- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. (URL: )

- Recent Trends in Chemistry of Pyridine N-Oxide. Scribd. (URL: )

- Heteroaromatic N-Oxides in Asymmetric C

- Pyridine N-Oxides and Derivatives Thereof in Organoc

- Recent trends in the Chemistry of Pyridine N-oxide” (Review Article).

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. (URL: [Link])

- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. (URL: [Link])

- Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents.

- Pyridine N-Oxides. Baran Lab. (URL: )

- Pyridine N-oxide derivatives. Organic Chemistry Portal. (URL: )

- Synthesis of 2-substituted pyridines from pyridine N-oxides.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. baranlab.org [baranlab.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reaction of Aromatic N-Oxides with Dipolarophiles. XI. : 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives [jstage.jst.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Synthetic Routes of 3-Methyl-4-nitropyridine N-oxide

Abstract

This technical guide provides a comprehensive overview of the foundational synthetic strategies for 3-Methyl-4-nitropyridine N-oxide, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. We delve into the classic two-step approach that dominated early syntheses: the N-oxidation of 3-methylpyridine (3-picoline) followed by the regioselective nitration of the resulting N-oxide. This document offers not just procedural details but also the underlying chemical principles and experimental rationale, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is a versatile chemical building block, primarily utilized in the synthesis of more complex heterocyclic compounds.[1] Its structure, featuring a pyridine ring activated by both an N-oxide and a nitro group, makes it a valuable precursor for introducing the 3-methyl-4-aminopyridine moiety, a common pharmacophore. The unique electronic properties conferred by the N-oxide functional group are central to its synthetic utility, activating the pyridine ring towards electrophilic substitution, a reaction that is otherwise challenging for the parent heterocycle.[2]

Historically, the synthesis of nitropyridine N-oxides like this compound was driven by the need for 4-substituted pyridine derivatives, which were not readily accessible through direct functionalization of pyridine.[3][4] The N-oxide serves a dual purpose: it activates the 4-position for electrophilic attack and the nitro group, once installed, acts as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[3][4]

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and historically significant route to this compound involves a two-step sequence starting from 3-methylpyridine (also known as 3-picoline).

Workflow of the Core Synthetic Strategy

Caption: Overall workflow for the synthesis of this compound.

Step 1: N-Oxidation of 3-Methylpyridine

The initial step involves the oxidation of the nitrogen atom of the 3-methylpyridine ring to form 3-methylpyridine N-oxide. This transformation is crucial as the N-oxide group donates electron density into the pyridine ring, particularly at the 2- and 4-positions, thereby activating it for subsequent electrophilic attack.[2]

Mechanism of N-Oxidation The most common method for this oxidation in early syntheses was the use of peroxy acids, often generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.[5][6]

Experimental Protocol: Preparation of 3-Methylpyridine-1-oxide [6]

-